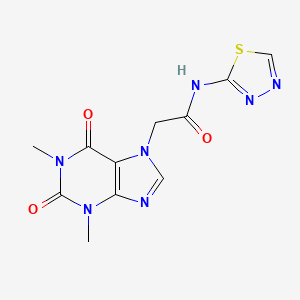
N-(2-chloro-4-hydroxy-3,5-dimethylphenyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonamide derivatives, including compounds similar to "N-(2-chloro-4-hydroxy-3,5-dimethylphenyl)-4-methylbenzenesulfonamide," have garnered attention in synthetic chemistry and various applications due to their unique properties. These compounds are synthesized through several chemical reactions, involving sulfochlorination and amidation processes. The interest in these molecules spans from their synthesis and structural characterization to their potential applications due to their chemical and physical properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves sulfochlorination of phenols followed by amidation. For instance, derivatives of N-aryl-o-hydroxybenzenesulfonamide have been synthesized from halogenated phenols through sulfochlorination using a ClSO3H/SOCl2 mixture, followed by amidation with substituted amino compounds in organic solvents (Shen Jun-ju, 2004).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized using techniques such as X-ray crystallography, IR spectroscopy, and NMR. For example, the crystal and molecular-electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were elucidated, showcasing the importance of intramolecular hydrogen bonds and the influence of steric hindrance on molecular architecture (L. Rublova et al., 2017).
Chemical Reactions and Properties
Sulfonamide derivatives engage in a variety of chemical reactions, including interactions with amines, alcohols, and other organic molecules. Their reactivity can be tailored through structural modifications, enabling selective protection of amines or acylation reactions (S. Ebrahimi et al., 2015).
Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have focused on the synthesis and comprehensive characterization of sulfonamide compounds, exploring their molecular structures, electronic properties, and interactions. For instance, the synthesis and characterization of newly synthesized sulfonamide molecules have been conducted, revealing insights into their crystal structures and electronic configurations through spectroscopic tools and computational studies (Murthy et al., 2018). These investigations offer a foundation for understanding the chemical and physical properties of such compounds, contributing to their potential applications in various scientific fields.
Computational Studies
Computational studies have provided significant insights into the structural and electronic properties of sulfonamide derivatives. Through density functional theory (DFT) calculations, researchers have been able to predict and analyze the vibrational wave numbers, molecular electrostatic potential surfaces, and local reactivity descriptors of these compounds (Murthy et al., 2018). These computational analyses are crucial for understanding the molecular behavior of sulfonamides, aiding in the design of molecules with desired properties for specific applications.
Propriétés
IUPAC Name |
N-(2-chloro-4-hydroxy-3,5-dimethylphenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-9-4-6-12(7-5-9)21(19,20)17-13-8-10(2)15(18)11(3)14(13)16/h4-8,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLARZWVLAPYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C(=C2)C)O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-hydroxy-3,5-dimethylphenyl)-4-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)ethyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5513149.png)
![3,3-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5513154.png)
![7-allyl-6-(3-chlorophenyl)-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5513160.png)
![1-(3,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5513162.png)
![N'-[4-(benzyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5513174.png)
![3-(3-methoxyphenyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5513179.png)



![N-[(4-fluorophenyl)(pyridin-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5513201.png)
![N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B5513207.png)
![4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-(2-thienyl)-1,3-thiazole](/img/structure/B5513209.png)
![2-(3-nitrobenzyl)-5-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5513223.png)
![N-[(3-isobutylisoxazol-5-yl)methyl]-7-methoxychromane-3-carboxamide](/img/structure/B5513228.png)